Ajaconine

Beschreibung

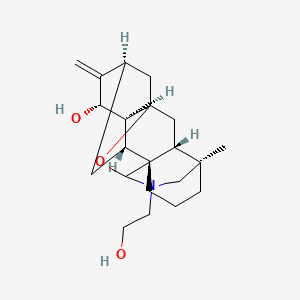

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C22H33NO3 |

|---|---|

Molekulargewicht |

359.5 g/mol |

IUPAC-Name |

(1S,5R,10R,11S,12R,14S,16R,17R)-7-(2-hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol |

InChI |

InChI=1S/C22H33NO3/c1-13-14-4-7-22(18(13)25)16(10-14)21-6-3-5-20(2)12-23(8-9-24)19(21)26-17(22)11-15(20)21/h14-19,24-25H,1,3-12H2,2H3/t14-,15+,16-,17+,18+,19?,20-,21-,22+/m0/s1 |

InChI-Schlüssel |

RLXRCZIALRMBJR-VRMMQTGXSA-N |

SMILES |

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N(C2)CCO |

Isomerische SMILES |

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@H]6O)OC4N(C2)CCO |

Kanonische SMILES |

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N(C2)CCO |

Herkunft des Produkts |

United States |

Natural Occurrence and Phytochemical Investigations

Methodologies for Isolation and Purification from Plant Matrices

Chromatographic Separation Strategies (e.g., column chromatography, HPLC)

The isolation and purification of ajaconine from crude plant extracts rely on various chromatographic techniques. These methods separate the complex mixture of phytochemicals based on the differential physical and chemical properties of the constituents, such as polarity, size, and ionic charge. Given the structural similarity among diterpenoid alkaloids present in a single plant, a combination of chromatographic steps is often necessary to achieve high purity. mdpi.com

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude alkaloid extracts. The extract is loaded onto a column packed with a stationary phase, typically silica gel or alumina. A solvent or a gradient of solvents (mobile phase) is then passed through the column, causing the compounds to separate. Fractions are collected sequentially and analyzed for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique frequently used for the final purification of alkaloids like this compound. mdpi.com It offers superior separation efficiency compared to standard column chromatography. Reversed-phase HPLC, using a C18 column, is common for alkaloid separation. researchgate.net The method's parameters, including the mobile phase composition (e.g., acetonitrile and water with additives like formic acid) and flow rate, are optimized to achieve baseline separation of the target compound from closely related impurities. mdpi.comresearchgate.net

Other advanced chromatographic methods used for the separation of related diterpenoid alkaloids include:

High-Performance Thin-Layer Chromatography (HPTLC): An enhanced form of TLC that provides better separation and sensitivity, useful for analyzing complex mixtures of alkaloids. frontiersin.org

pH-Zone-Refining Counter-Current Chromatography (CCC): This liquid-liquid chromatography technique is particularly effective for separating alkaloids on a preparative scale. mdpi.comnih.gov It has been successfully applied to isolate diterpenoid alkaloids from Aconitum species with high purity and yield. mdpi.com

Bioactivity-Guided Isolation Approaches

Bioactivity-guided isolation is a strategic approach used in natural product chemistry to target and isolate compounds with specific biological activities. researchgate.netmdpi.com This process begins with testing a crude plant extract for a particular effect (e.g., antitumor, anti-inflammatory). rsc.orgresearchgate.net If the extract shows significant activity, it is then subjected to sequential fractionation using chromatographic methods. At each step, the resulting fractions are tested again, and only the most active fractions are selected for further separation. mdpi.com This iterative process continues until a pure, bioactive compound is isolated.

Atisine-type diterpenoid alkaloids, the class to which this compound belongs, are known to exhibit a wide range of significant biological activities. rsc.org These reported activities provide a strong rationale for employing bioactivity-guided isolation to discover and purify these compounds from their natural sources. The known bioactivities for this class of alkaloids serve as the basis for selecting appropriate bioassays to guide the fractionation process.

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Techniques for Structural Determination

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as a paramount method for the determination of the three-dimensional structures of molecules. springernature.comresearchgate.net For chiral and enantiomerically pure natural products like Ajaconine, single crystal X-ray diffraction is particularly powerful in unequivocally establishing the relative configuration of all stereogenic centers. springernature.com Furthermore, this technique is crucial for assigning the absolute configuration of such compounds. springernature.comresearchgate.net The absolute configuration of this compound (referred to as compound 1 in some studies) has been assigned through X-ray crystallographic analysis. researchgate.net The process of determining absolute structure and absolute configuration via X-ray diffraction involves specific conditions for successful outcomes. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary analytical tools vital for the structural elucidation and characterization of chemical compounds. itwreagents.commrclab.comdrawellanalytical.com UV-Vis spectroscopy operates by irradiating a sample in the ultraviolet and visible regions of the electromagnetic spectrum, typically between 200 and 800 nm. itwreagents.commrclab.com The absorption of light at specific wavelengths corresponds to electronic transitions within the molecule, providing insights into its electronic structure and aiding in the identification of functional groups, particularly those with conjugated double bonds or aromatic rings. itwreagents.commrclab.comdrawellanalytical.comtechnologynetworks.com

Infrared (IR) spectroscopy, on the other hand, measures the absorption of infrared radiation by chemical bonds, typically in the range of 2.5 to 50 μm (4000 to 200 cm⁻¹). itwreagents.commrclab.com This absorption leads to characteristic vibrational transitions within the molecule, producing unique bands in the spectrum. itwreagents.commrclab.com The infrared spectrum provides detailed information about the functional groups present in a compound and serves as a "fingerprint" for its identification. itwreagents.com While UV-Vis is generally less selective, IR offers more specific details regarding functional groups and molecular structures. mrclab.com These spectroscopic techniques are routinely applied in chemical research for compound characterization; however, specific experimental IR and UV-Vis data (e.g., precise absorption wavelengths or characteristic peaks) for this compound were not detailed in the provided search results.

Computational Approaches in Structural Verification

Computational methods, particularly Density Functional Theory (DFT), play a significant role in verifying and complementing experimental structural elucidation of complex molecules like this compound.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method widely employed in chemistry and materials science to investigate the electronic structure, primarily the ground state, of many-body systems. wikipedia.org For this compound, DFT calculations have been performed to gain comprehensive insight into its geometric, electronic, and spectroscopic properties. researchgate.net These calculations model the properties by using functionals of the spatially dependent electron density. wikipedia.org

In studies involving diterpenoids such as this compound, geometries and electronic properties are often modeled using specific DFT levels, such as B3LYP with basis sets like 6-31G* or 6-31G(d). researchgate.net DFT is a powerful tool for understanding molecular geometry, electronic structure, and density of states. mdpi.comnih.gov Beyond basic structural parameters, DFT can also provide detailed electronic information, including Mulliken charge analysis to identify atomic charge distribution, Frontier Molecular Orbital (FMO) analysis to determine HOMO-LUMO energy gaps, and Molecular Electrostatic Potential (MEP) maps to locate potential active sites for chemical reactions. sciensage.info

Correlation of Theoretical and Experimental Spectroscopic Data

A crucial aspect of computational structural verification is the correlation between theoretically calculated spectroscopic data and experimentally obtained spectra. For this compound, theoretical scaled spectroscopic data derived from DFT calculations have shown good correlation with experimental data. researchgate.net This correlation is vital for validating computational models and enhancing the understanding of molecular structure and properties. diva-portal.org For instance, simulated chemical shifts, often computed at advanced DFT levels like B3LYP/6-311+G(2d,p), have demonstrated improved correlation with experimental chemical shifts compared to calculations at lower levels. researchgate.net The ability of DFT methods to predict spectra and assign vibrational signatures further underscores their utility in interpreting complex spectroscopic results. smf.mx The integration of theoretical and experimental approaches provides a robust framework for the precise identification and characterization of chemical compounds. drawellanalytical.comquantumsimulations.de

Biosynthetic Pathways and Chemotaxonomic Implications

Elucidation of Precursor Building Blocks and Early Stages

The foundational units for diterpenoid biosynthesis are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are five-carbon (C5) isoprenoid precursors. rsc.orgresearchgate.netrsc.orgrsc.org These precursors are then condensed to form larger isoprenoid intermediates.

Geranylgeranyl pyrophosphate (GGPP) is a crucial 20-carbon (C20) diterpene precursor. rsc.orgnih.govwikipedia.orgmedchemexpress.com It is formed by the sequential addition of three IPP units to DMAPP, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). rsc.orgrsc.orguniprot.org GGPP serves as the common precursor for all types of diterpenoids, including the diterpenoid alkaloids. rsc.orgmdpi.comwikipedia.org

In plants, the primary pathway for the biosynthesis of diterpenes, including GGPP, is the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. rsc.orgresearchgate.netrsc.orgrsc.orgoup.combiorxiv.orgacs.org While the mevalonate (B85504) (MVA) pathway, located in the cytosol, also produces IPP and DMAPP, the MEP pathway is predominantly responsible for the precursors of monoterpenes, diterpenes, and tetraterpenes in plants. researchgate.netrsc.orgoup.comacs.org Studies have shown that both MVA and MEP pathways can contribute to isoprenoid biosynthesis, with some evidence of limited exchange of intermediates between the two. oup.combiorxiv.orgacs.org

The MEP pathway utilizes pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP) to synthesize IPP and DMAPP. researchgate.net Key enzymes in this pathway include 1-deoxyxylulose 5-phosphate synthase (DXS) and 1-deoxyxylulose 5-phosphate reductoisomerase (DXR), which are considered rate-limiting enzymes. biorxiv.org

Enzymatic Transformations and Key Intermediates

Following the formation of GGPP, a series of cyclization reactions, catalyzed by specialized enzymes, lead to the formation of specific diterpene skeletons. nih.govfrontiersin.org

The initial cyclization of GGPP is catalyzed by class II diterpene synthases, specifically copalyl diphosphate synthases (CPSs). mdpi.comnih.govnih.gov CPS enzymes transform GGPP into ent-copalyl diphosphate (ent-CPP). rsc.orgmdpi.comrsc.orgnih.govgenome.jpwikipedia.orguniprot.orguniprot.orgmdpi.com This reaction is a protonation-initiated cyclization. nih.govnih.gov CPSs are ubiquitously found in all vascular plants and are essential for gibberellin biosynthesis, a plant hormone. nih.govwikipedia.org

Following the action of CPS, kaurene synthase-like (KSL) enzymes, which are class I diterpene synthases, catalyze further cyclization and/or rearrangement of ent-CPP. mdpi.comnih.gov These enzymes are crucial for establishing the diverse skeletal structures of diterpenoids. mdpi.comnih.govmdpi.com

Ent-copalyl diphosphate (ent-CPP) is a bicyclic intermediate formed from GGPP by the action of CPS. rsc.orgmdpi.comrsc.orgnih.govgenome.jpwikipedia.orguniprot.orguniprot.orgmdpi.com It serves as a pivotal precursor for the biosynthesis of various diterpenoids, including those that lead to diterpenoid alkaloids. rsc.orgmdpi.comrsc.orgwikipedia.org

From ent-CPP, KSL enzymes can lead to the formation of different diterpene skeletons. Specifically, ent-atiserene and ent-kaurene (B36324) are two important diterpene skeletons derived from ent-CPP. rsc.orgmdpi.comrsc.orgnih.govebi.ac.uknih.gov Ent-atiserene is considered a key precursor for atisine-type C20-diterpenoid alkaloids, which include Ajaconine. rsc.orgmdpi.comnih.gov Research has identified specific KSL enzymes that can convert ent-CPP to ent-atiserene. nih.govebi.ac.uknih.gov Some studies have also identified novel ent-8,13-CPP synthases that can produce ent-8,13-CPP, which, in combination with KSLs, can also lead to ent-atiserene, highlighting the diversity in diterpene synthase evolution. mdpi.comnih.govresearchgate.net

Proposed Biosynthetic Connections to Other Diterpenoid Alkaloid Skeletons

This compound is an atisine-type C20-diterpenoid alkaloid, characterized by a relatively simple five-six-membered ring skeleton. rsc.orgnih.gov Atisine-type DAs are considered important precursors for other, more complex diterpenoid alkaloid types. rsc.org

The biosynthesis of diterpenoid alkaloids involves the initial formation of a diterpene scaffold (like ent-atiserene or ent-kaurene), followed by the crucial step of nitrogen incorporation. rsc.orgresearchgate.netbiorxiv.orgresearchgate.net This amination step marks the transition from diterpenoids to diterpenoid alkaloids. rsc.orgbiorxiv.org Subsequent extensive modifications, including oxidations, acylations, and methylations, contribute to the vast structural diversity observed in diterpenoid alkaloids. biorxiv.orgresearchgate.netfrontiersin.org

This compound's presence in Delphinium species suggests its potential role as an important precursor for the lycoctonine-type diterpenoid alkaloids. rsc.orgrsc.orgresearchgate.net The rearrangement of C20-diterpenoid alkaloids can lead to C19-norditerpenoid alkaloids (e.g., through oxidative cleavage and loss of an exo-methylene group) and further to C18-norditerpenoid alkaloids. researchgate.netrsc.org This indicates that this compound, as a C20-diterpenoid alkaloid, stands at a critical branching point in the biosynthetic network, potentially leading to the formation of other complex diterpenoid alkaloid skeletons through various enzymatic rearrangements and modifications. rsc.orgresearchgate.netrsc.org

C20-Diterpenoid Alkaloids as Precursors to C19- and C18-Types

C20-diterpenoid alkaloids, including the atisine-type, are generally regarded as the biosynthetic precursors to the C19- and C18-diterpenoid alkaloids. fishersci.atciteab.comontosight.ai This transformation involves a series of complex biochemical rearrangements. Key reactions implicated in the conversion of C20-DAs to their C19- and C18-counterparts include the Wagner-Meerwein rearrangement, Prins cyclization, Schiff base cyclization, and Mannich reactions. lipidmaps.org Specifically, Prins cyclization is thought to be involved in the conversion of this compound-type alkaloids into the hetidine class. lipidmaps.org

The initial steps in the biosynthesis of diterpenoid alkaloids involve the production of diterpenoid precursors from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastid. citeab.com These five-carbon units condense to form geranylgeranyl pyrophosphate (GGPP), a C20 precursor. fishersci.at Ent-copalyl diphosphate (ent-CPP) is a crucial intermediate, serving as the sole precursor for the biosynthesis of all types of diterpenoid alkaloids. fishersci.atontosight.ai Ent-CPP then undergoes further cyclization to form ent-kaurane and ent-atisane skeletons, which are subsequently aminated to yield the corresponding diterpenoid alkaloids. fishersci.atontosight.ai

| Precursor Class | Key Intermediate | Derived Alkaloid Types | Key Transformation Reactions |

| Isoprenoids | IPP, DMAPP | GGPP | Condensation |

| Diterpenoid | ent-CPP | ent-Kaurene, ent-Atisane | Cyclization |

| C20-Diterpenoid Alkaloids | This compound, Atisine (B3415921) | C19- and C18-Diterpenoid Alkaloids | Wagner-Meerwein rearrangement, Prins cyclization, Schiff base cyclization, Mannich reaction |

Hypothesis of this compound as a Precursor to Lycoctonine-Type Alkaloids

A significant hypothesis in diterpenoid alkaloid biosynthesis posits that C20-diterpenoid alkaloids such as this compound and atisine serve as biosynthetic precursors to the C19-lycoctonine-type alkaloids found in Aconitum and Delphinium plants. fishersci.at Lycoctonine itself is a prominent C19-diterpenoid alkaloid. thegoodscentscompany.comwikidata.orgfishersci.fi

Research has supported the involvement of the isoprenoid biosynthetic pathway in the formation of diterpenoid alkaloids, with the incorporation of mevalonate into these compounds. mpg.de Furthermore, L-serine has been identified as a primary nitrogen source for the biosynthesis of atisine-type diterpenoid alkaloids. fishersci.at For lycoctonine-type alkaloids, it is presumed that glycine (B1666218) is incorporated intact into the preformed oxygenated diterpene skeleton to form the N-ethyl side chain, a characteristic structural feature of these compounds. mpg.defoodb.ca

This proposed pathway highlights a complex series of enzymatic steps and structural rearrangements that transform the C20-diterpenoid scaffold of this compound into the distinct C19-lycoctonine framework, contributing to the vast structural diversity observed in these plant metabolites.

Influence of Environmental Factors on Biosynthetic Regulation

The biosynthesis of diterpenoid alkaloids, including this compound, is not a static process but can be influenced by various environmental factors. These external cues can impact the regulation of biosynthetic pathways, thereby affecting the quantity and profile of alkaloids produced by the plant. For instance, environmental factors have been observed to induce processes such as hydrolysis and oxidation of alkaloids. mpg.de

Recent studies have shown that methyl jasmonate (MJ), a plant hormone involved in defense signaling, can induce the biosynthesis of diterpenoid alkaloids in Aconitum gymnandrum. citeab.com This suggests that the plant's response to environmental stressors, such as herbivory or pathogen attack, might upregulate the production of these secondary metabolites.

Furthermore, the identification of key enzymes involved in the early steps of diterpenoid alkaloid biosynthesis in species like Delphinium grandiflorum and Aconitum plicatum—including terpene synthases, cytochromes P450, and reductases—provides insights into potential regulatory points. wikipedia.orgwikipedia.orgthegoodscentscompany.com The preference of the reductase enzyme for ethanolamine (B43304) over ethylamine (B1201723) as a nitrogen source for the majority of detected diterpenoid alkaloids, demonstrated through isotopically labeled substrates, indicates specific biochemical preferences that could be indirectly modulated by environmental conditions affecting the availability of these nitrogen precursors. wikipedia.orgwikipedia.org The tissue-specific accumulation of diterpenoid alkaloids, particularly in root tissue, further suggests a localized biosynthetic regulation that could be sensitive to environmental cues. thegoodscentscompany.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Ajaconine and its Analogs

Total synthesis efforts for this compound and related diterpenoid alkaloids aim to construct the complex molecular architecture from simpler precursors. These endeavors often involve innovative strategies to assemble the multiple fused rings and introduce the specific stereocenters characteristic of these natural products. A unified approach has been developed for the total synthesis of various diterpenoid alkaloid skeletons, including atisine (B3415921), this compound, denudatine, and hetidine types, highlighting the commonalities in their structural assembly nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net. For instance, dihydrothis compound (B607118), an atisine-type natural product, has been a target in such unified synthetic strategies nih.govresearchgate.netdntb.gov.uaresearchgate.net.

Bioinspired synthetic methodologies play a crucial role in the total synthesis of complex natural products like this compound, mimicking proposed biosynthetic pathways to achieve structural complexity efficiently. A notable bioinspired strategy for the synthesis of this compound and related diterpenoid alkaloids relies on a sequence of key reactions, including C-H oxidation, aza-pinacol coupling, and aza-Prins cyclization nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netsemanticscholar.org. This approach has facilitated a unified synthesis of atisine-, denudatine-, and hetidine-type alkaloids through this compound intermediates nih.gov. Such biomimetic transformations are designed to leverage the inherent reactivity and structural features of intermediates, leading to the rapid construction of the polycyclic core researchgate.netoup.com.

Several pivotal synthetic transformations are instrumental in the construction of the this compound skeleton:

C-H Oxidation: This transformation is critical for introducing oxygen functionalities at specific, often unactivated, carbon-hydrogen bonds within the complex framework. In the context of this compound synthesis, C-H oxidation has been utilized to convert an atisine-type core into the this compound skeleton nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netcolab.wsmcmaster.carsc.org. This selective functionalization is a powerful tool for increasing the oxidation state of the molecule at desired positions rsc.org.

Aza-Pinacol Coupling: This reaction involves the formation of a carbon-carbon bond between carbonyl groups, or in its aza-variant, between imines, leading to vicinal diols or diamines, respectively wikipedia.org. In diterpenoid alkaloid synthesis, aza-pinacol coupling contributes to the construction of complex cyclic systems nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgresearchgate.net. For example, in one synthetic route, a pinacol (B44631) coupling step was employed to form a spirobicycle with the desired relative configuration oup.comoup.com.

Aza-Prins Cyclization: This is a powerful cyclization reaction that forms nitrogen-containing heterocycles. In the synthesis of this compound and related alkaloids, aza-Prins cyclization is crucial for establishing specific ring systems, such as the hetidine alkaloid skeleton, often proceeding via iminium ion intermediates nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netsemanticscholar.orgcolab.wsthieme-connect.combeilstein-journals.orgmdpi.comthieme-connect.comresearchgate.net. This reaction can efficiently construct bridged ring systems and quaternary nitrogen centers in a single step beilstein-journals.org.

These transformations are strategically employed to build the intricate cage-like structures characteristic of diterpenoid alkaloids.

Synthetic strategies can be broadly categorized as linear or convergent.

Linear Synthesis involves building the molecule step-by-step from a simple starting material, adding one fragment at a time. While straightforward, it can be less efficient for complex molecules, as errors at early stages can be costly.

Convergent Synthesis involves synthesizing several key fragments independently and then joining them in a later stage. This approach is generally more efficient for complex targets, as it allows for parallel synthesis and reduces the impact of failures at earlier steps.

For this compound and its analogs, which possess complex polycyclic frameworks, convergent strategies are often favored. The development of "unified approaches" to synthesize multiple diterpenoid alkaloid skeletons, including this compound, exemplifies a convergent strategy nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net. These approaches often utilize common advanced intermediates that can be diversified to access different natural product scaffolds, thereby increasing synthetic efficiency nih.govthieme-connect.com. For instance, a pentacyclic intermediate has been used as a starting point for the synthesis of dihydrothis compound thieme-connect.com. The strategic use of key building blocks and their efficient assembly highlights the application of convergent principles in achieving the total synthesis of these challenging molecules.

Semisynthetic Modifications and Derivatization

Semisynthetic modifications and derivatization of natural products like this compound are crucial for exploring their structure-activity relationships, optimizing their pharmacological profiles, and potentially enhancing their biological activities. This approach involves chemically modifying an existing natural product scaffold.

The generation of derivatives from natural products is a common strategy to improve their therapeutic potential. While specific detailed research findings on this compound derivatives for enhanced biological activity were not extensively detailed in the provided search results, the broader context of diterpenoid alkaloid research indicates that structural modifications are pursued to unlock extensive application potential and improve properties nih.gov. For other atisine-type diterpenoid alkaloids, structural modifications are explored to yield compounds with stronger biological activities, such as antitumor and antiparasitic effects rsc.org. The diverse oxygen substitution patterns and structural changes in related norditerpenoid alkaloids are known to influence their pharmacological properties rsc.org.

Semisynthetic strategies involve the introduction of various functional groups and structural scaffolds onto the parent this compound molecule or its closely related precursors. This can include, but is not limited to, acylation, alkylation, oxidation, or reduction at specific positions. The derivatization of bicyclic ketones has been shown to furnish various synthons for Delphinium and Aconitum alkaloids, illustrating the potential for introducing diverse functionalities researchgate.net. The ability to modify the complex polycyclic cage-like frameworks of diterpenoid alkaloids with different functional groups is a key aspect of exploring their chemical space and developing new compounds with desired properties rsc.org.

Pharmacological Mechanisms of Action: a Cellular and Molecular Perspective

Enzyme Inhibition Studies

Ajaconine has been investigated for its ability to inhibit key enzymes, particularly those involved in neurodegenerative disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitionresearchgate.netrsc.org

This compound has demonstrated promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the breakdown of acetylcholine, a neurotransmitter vital for cognitive function. Studies have reported the half-maximal inhibitory concentration (IC50) values for this compound (often referred to as compound 1 or 15 in various studies) against these enzymes. For AChE, the IC50 value for this compound has been observed to be 12.61 μM. Against BChE, this compound exhibited an IC50 value of 10.18 μM. researchgate.netrsc.orgresearchgate.net This inhibitory potential is comparable to that of established standard drugs such as allanzanthane and galanthamine. researchgate.netresearchgate.net Mechanism-based kinetic studies have further characterized this compound as a competitive inhibitor for both AChE and BChE. rsc.org

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme | IC50 (μM) | Inhibition Type |

| Acetylcholinesterase | 12.61 | Competitive |

| Butyrylcholinesterase | 10.18 | Competitive |

Mechanistic Insights via Molecular Docking Simulationsresearchgate.netmdpi.com

To elucidate the molecular basis of its enzyme inhibition, molecular docking simulations have been employed to study the interaction of this compound with AChE and BChE. These simulations provide mechanistic insights into how this compound binds to the active sites of these enzymes. For instance, this compound (referred to as compound 1) has been shown to adhere effectively within the active site of AChE, with reported docking scores around -13.5322. researchgate.net Another study indicated a docking score of -11.0326 for a related natural norditerpenoid. researchgate.net The 3D crystal structures of AChE (e.g., PDB codes 4M0E or 1C2B) and BChE (e.g., PDB codes 1P0P or 1P0I) are typically utilized for these simulations. researchgate.nete-nps.or.kr These computational analyses suggest that this compound forms stable interactions within the enzyme's binding pocket, involving both hydrogen bonds and hydrophobic interactions, which aligns with the observed experimental inhibition data. e-nps.or.krnih.govresearchgate.net

Anti-inflammatory Pathways and Cellular Modulations (e.g., LPS-induced RAW264.7 macrophages)

While various natural compounds have been investigated for their anti-inflammatory effects in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, including the suppression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), specific detailed research findings focusing solely on this compound's anti-inflammatory pathways and cellular modulations in LPS-induced RAW264.7 macrophages are not extensively detailed in the currently available search results. jpionline.orgnih.govnih.govresearchgate.netmdpi.com

Antitumor Mechanisms in Preclinical Models

The role of this compound in antitumor mechanisms has been a subject of interest, particularly concerning its potential to modulate cellular processes critical for cancer progression.

Modulation of Cell Cycle-Associated Proteins

Cancer is fundamentally characterized by uncontrolled cellular proliferation, which often stems from aberrant activity of various cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). creativebiolabs.netkhanacademy.orgnih.govnih.gov Targeting these proteins represents a promising strategy in cancer therapy. nih.govnih.gov However, specific research findings detailing this compound's direct modulation of cell cycle-associated proteins in preclinical models are not available in the provided search results.

Induction of Apoptosis and Autophagy Pathways

Apoptosis, or programmed cell death, is a crucial biological process for maintaining tissue homeostasis, and its deregulation is a recognized hallmark of cancer. aging-us.com Autophagy, another vital cellular process, involves the degradation and recycling of damaged proteins and organelles, contributing to cellular homeostasis. nih.gov Preclinical studies often explore the ability of compounds to induce apoptosis or autophagy in cancer cells as a therapeutic approach. aging-us.comnumberanalytics.com Nevertheless, specific research findings demonstrating this compound's direct induction of apoptosis or autophagy pathways in preclinical cancer models are not detailed in the provided search results.

Structure Activity Relationship Sar Studies

Systematic Investigation of Structural Modifications on Biological Activity

Systematic investigations into the structural modifications of atisine-type diterpenoid alkaloids, including Ajaconine, have provided insights into key functional groups influencing their biological activities. Preliminary SAR studies on these compounds have revealed that the presence of an oxazolidine (B1195125) ring is essential for both cytotoxicity and antiplatelet aggregation effects. Conversely, a C-7–O–C-20 ether bond has been identified as unfavorable for cytotoxicity. Furthermore, atisine (B3415921) derivatives possessing double "Michael response receptor" groups demonstrated superior cytotoxicity and induced apoptosis more effectively in tumor cell lines compared to those with mono "Michael response receptor" groups. The antiplatelet aggregation effect was also significantly influenced by substitutions at the C-15 position. daneshyari.com

Research on structurally modified derivatives of spiramines C and D, which are also atisine-type diterpenoid alkaloids, has shown promising antitumor activity. For instance, certain spiramine derivatives (S1 and S2) exhibited greater toxicity against various tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480 cells, than the positive control cisplatin, highlighting their potential as anticancer agents through structural optimization. daneshyari.com Despite these advances, a systematic comparison of structurally diverse diterpenoid alkaloids is often lacking, which can lead to ambiguities in understanding their precise activity-structure relationships. nih.gov

Identification of Key Pharmacophores and Structural Elements for Activity

The identification of key pharmacophores and structural elements is central to understanding the mechanism of action of this compound and its analogs. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response. ctdbase.orgmetabolomicsworkbench.org

For atisine-type diterpenoid alkaloids, the oxazolidine ring has been identified as a critical pharmacophore, being essential for their cytotoxicity and antiplatelet aggregation effects. daneshyari.com Conversely, the presence of a C-7–O–C-20 ether bond is considered unfavorable for cytotoxicity. daneshyari.com The number and type of "Michael response receptor" groups also play a significant role, with derivatives bearing double groups showing enhanced cytotoxicity and apoptosis induction. daneshyari.com Additionally, the nature of substituents at the C-15 position profoundly impacts the antiplatelet aggregation activity. daneshyari.com These findings collectively delineate the crucial structural motifs within the atisine skeleton that dictate specific biological outcomes.

Influence of Stereochemistry on Biological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences the biological activity of chiral compounds like this compound. nih.govuou.ac.in Different stereoisomers of a compound can exhibit varying, or even opposing, biological effects due to distinct interactions with biological targets. nih.govuou.ac.in

Computational Approaches to SAR

Computational approaches have become indispensable tools in modern SAR studies, enabling the prediction of biological activity from molecular structure and guiding the design of novel compounds. These methods complement experimental investigations by providing molecular-level insights and accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to establish mathematical correlations between a compound's chemical structure and its biological activity. nih.govmetabolomicsworkbench.org By analyzing various physicochemical properties or structural features as descriptors, QSAR models can predict the activity of new or uncharacterized compounds, aiding in lead optimization and virtual screening. nih.govmetabolomicsworkbench.orgresearchgate.net

For this compound, Density Functional Theory (DFT) studies have been employed to calculate key electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, optimized band gaps, global hardness, ionization potential, electron affinity, and global electrophilicity. plantaedb.com The HOMO-LUMO gap, representing the energy difference between these frontier orbitals, is a crucial descriptor for chemical reactivity and stability; a smaller gap generally indicates higher reactivity. mdpi.comlatoxan.comsdsc.edunih.gov These computational parameters, combined with molecular docking simulations, have been used to explore the inhibitory mechanisms of this compound against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). plantaedb.com

Table 1: Cholinesterase Inhibition Activity of this compound and Delectinine

| Compound Name | Target Enzyme | IC50 (µM) | PubChem CID |

| This compound | Acetylcholinesterase (AChE) | 12.61 | 441706 |

| This compound | Butyrylcholinesterase (BChE) | 10.18 | 441706 |

| Delectinine | Acetylcholinesterase (AChE) | 5.04 | 124201446 |

| Delectinine | Butyrylcholinesterase (BChE) | 9.21 | 124201446 |

Data derived from reference plantaedb.com.

Fragment-Based Drug Design (FBDD) is an increasingly successful strategy in drug discovery that utilizes small, low molecular weight compounds (fragments) as starting points for developing lead compounds. rsc.orgwikipedia.orgontosight.ai In silico FBDD methods leverage computational power to screen vast chemical spaces, predict binding modes, and guide fragment optimization, thereby enhancing efficiency and reducing costs in drug development. ontosight.aibiotcm.netnih.gov

These computational approaches support various fragment expansion strategies, including growing, linking, and merging fragments to improve binding affinity and selectivity. wikipedia.org By modeling the interactions between fragments and target macromolecules, in silico methods can refine fragment libraries, predict the most probable binding modes, and suggest subsequent molecular modifications. ontosight.aibiotcm.net This allows for the rational design of larger, more potent molecules by fine-tuning steric, electrostatic, and hydrophobic interactions. ontosight.ai The application of in silico FBDD holds significant promise for challenging drug targets and for generating diverse, patentable, and efficient drug candidates. biotcm.net

Advanced Analytical Methodologies for Ajaconine Research

Complementary Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic techniques are indispensable tools in the structural elucidation and characterization of ajaconine. They offer distinct yet complementary information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both 1D and 2D techniques, plays a pivotal role in determining the precise arrangement of atoms within the this compound molecule. Detailed NMR studies, encompassing 1D NMR (such as Carbon-13 NMR) and 2D experiments like Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in assigning chemical shifts and establishing connectivity between atoms nih.govnih.govacs.orgebi.ac.uk. These studies have even led to the revision of specific Carbon-13 chemical shift assignments for this compound, highlighting the technique's precision in structural confirmation nih.govacs.org.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical method used to determine the molecular weight and fragmentation patterns of this compound, providing vital clues about its elemental composition and substructures rsc.org. Tandem mass spectrometry, in particular, is highly effective for characterizing complex mixtures and obtaining detailed structural information through the analysis of diagnostic fragments purdue.edulabmanager.comnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by detecting the vibrations of molecular bonds numberanalytics.comlibretexts.orguhcl.edu. This technique helps in identifying characteristic bonds such as hydroxyl, carbonyl, and C-H stretching and bending vibrations, which are crucial for confirming the presence of specific structural moieties within the this compound framework rsc.orgclockss.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a widely used technique for qualitative and quantitative analysis of chemical compounds, including natural products technologynetworks.commt.comdenovix.com. It measures the absorption of ultraviolet and visible light by a sample, providing information about chromophores and conjugated systems within the molecule technologynetworks.comunchainedlabs.com. While specific absorption data for this compound were not detailed in the provided search results, UV-Vis is a standard complementary technique for assessing purity and concentration unchainedlabs.comavantes.com.

Emerging Analytical Techniques (e.g., integration of Machine Learning and Generative AI for data analysis)

The field of chemical analysis is rapidly evolving with the integration of computational approaches, particularly machine learning (ML) and generative artificial intelligence (AI). These emerging techniques are transforming how natural products like this compound are studied, from data interpretation to novel compound design.

Machine Learning for Data Analysis: Machine learning algorithms are increasingly being applied to analyze complex spectroscopic data, enabling more efficient identification and characterization of chemical compounds purdue.edulabmanager.comrsc.orgcas.org. ML models can discern intricate patterns and relationships within large datasets that might be imperceptible to human analysis, thereby enhancing predictive modeling for molecular properties and accelerating the drug discovery process nih.govnih.govjst.go.jpijrpas.comdypvp.edu.in. For instance, ML can be coupled with tandem mass spectrometry to improve information flow in drug development and automate compound characterization purdue.edulabmanager.com. It can also be used to rapidly determine chemical mixture compositions from Fourier Transform Infrared (FTIR) absorption spectra rsc.org.

Generative Artificial Intelligence for Molecular Design and Exploration: Generative AI represents a significant leap forward in computational chemistry, offering the ability to design and generate novel chemical structures with desired properties rsc.orglindushealth.comacs.orgarxiv.orgresearchgate.net. By analyzing vast datasets of known chemical compounds, generative AI algorithms can identify underlying patterns and relationships between molecular features and their biological activities lindushealth.com. This capability allows researchers to explore chemical spaces beyond conventional methods, accelerating the search for new molecules and optimizing existing ones nih.govijrpas.comlindushealth.comacs.org. Generative AI frameworks, including large language models, are being explored for molecular analysis and design, potentially leading to the prediction of emergent chemical phenomena and the development of new force fields and accelerated simulations rsc.orgarxiv.orgresearchgate.net. The integration of AI promises to unlock the full therapeutic potential of natural products by streamlining discovery and development processes nih.govijrpas.comdypvp.edu.in.

Computational Chemistry and Chemoinformatics in Ajaconine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Ajaconine, and a biological target, typically a protein or enzyme. This approach is fundamental in rational drug design, providing insights into binding affinity and mechanism of action before undertaking costly experimental work.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For diterpenoid alkaloids, this technique has been used to identify potential biological targets and elucidate binding modes. For instance, studies on related diterpenoid alkaloids have employed docking to explore their interactions with neuronal nicotinic acetylcholine receptors (nAChRs), showing how these molecules fit within the binding pocket. researchgate.net The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a computational search that samples various conformations and orientations of the ligand within the receptor's active site. The resulting poses are scored based on binding energy, with lower scores typically indicating a more favorable interaction. healthdisgroup.usmdpi.com

Table 1: Illustrative Output of Molecular Docking Analysis for a Ligand-Target Complex This table represents typical data obtained from a molecular docking study and is for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | The estimated free energy of binding. More negative values indicate stronger binding. |

| Inhibition Constant (Ki) | 1.5 µM | The predicted concentration required to inhibit 50% of the target's activity. |

| Interacting Residues | TYR 82, SER 124, PHE 210 | Key amino acid residues in the target's active site that form interactions with the ligand. |

| Interaction Types | Hydrogen Bond, Pi-Alkyl, van der Waals | The specific non-covalent forces stabilizing the ligand-receptor complex. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of a molecule's electronic structure, which governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. cuny.edu By calculating the distribution of electron density, DFT can determine several key quantum chemical parameters that describe the reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.netphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, other reactivity descriptors can be calculated using Koopmans' theorem: physchemres.orgresearchgate.net

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Global Electrophilicity (ω): An index that measures the ability of a molecule to accept electrons.

These parameters are invaluable for predicting how this compound might interact with biological nucleophiles and electrophiles, offering clues to its potential mechanisms of action. nih.gov

Table 2: Representative Quantum Chemical Parameters Calculated via DFT This table shows example values for a complex organic molecule, illustrating the typical output of a DFT calculation at the B3LYP/6-31G+(d,p) level.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |

| Ionization Potential (IP) | Energy required to remove an electron | 6.2 eV |

| Electron Affinity (EA) | Energy released upon gaining an electron | 1.5 eV |

| Global Electrophilicity (ω) | Measure of electrophilic character | 1.55 eV |

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. By simulating vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure or to assign specific vibrational modes to observed spectral peaks. This synergy between theoretical prediction and experimental measurement is a powerful tool for structural elucidation, especially for complex natural products where empirical interpretation can be challenging. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, providing theoretical Ultraviolet-Visible (UV-Vis) absorption spectra. This helps in understanding the electronic properties and chromophores within the molecule. The accuracy of these predictions has made computational spectroscopy an essential component of modern natural product chemistry.

Chemoinformatic Tools for Database Analysis and Compound Classification

Chemoinformatics applies computational methods to analyze large chemical datasets, enabling the classification and comparison of molecules. For a compound like this compound, which belongs to the vast family of diterpenoid alkaloids, chemoinformatic tools are essential for contextualizing its properties. nih.gov

Databases such as TeroMOL, which is dedicated to terpenoids, allow researchers to perform chemotaxonomic analyses, revealing distributions of molecular skeletons across different plant species. researchgate.net By using chemoinformatic approaches, diterpenoid alkaloids can be clustered based on structural similarity, and structure-activity relationships (SAR) can be modeled. rroij.com This involves calculating molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and using machine learning algorithms to correlate these features with biological activities. researchgate.net

Such analyses can classify large sets of alkaloids, assess their "drug-likeness" by comparing their properties to those of known drugs, and visualize their position within the known chemical space using techniques like Principal Component Analysis (PCA). researchgate.net This helps in prioritizing which natural products are most promising for further development as therapeutic leads.

Virtual Screening and De Novo Design Principles for this compound-Based Scaffolds

The complex and rigid polycyclic structure of this compound makes it an attractive scaffold for drug discovery. Virtual screening and de novo design are two key computational strategies that leverage this scaffold to identify new bioactive compounds.

Virtual Screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, a pharmacophore-based or structure-based virtual screening could be performed. mdpi.com A pharmacophore model would define the essential 3D arrangement of functional groups of this compound responsible for its activity, and this model would be used to filter databases for other molecules that match these features. Alternatively, if a biological target is known, structure-based virtual screening can be used to dock thousands of compounds into the target's active site to find new potential binders. nih.govmdpi.com This approach has been successfully applied to screen for alkaloid and terpenoid inhibitors against various targets. nih.gov

De Novo Design is a more creative computational approach where novel molecules are built from scratch or by modifying an existing scaffold. Using the this compound core structure as a starting point, de novo design algorithms can suggest modifications—adding, removing, or substituting functional groups—to optimize binding to a specific target. The goal is to design new molecules that retain the favorable structural properties of the natural product scaffold while improving potency, selectivity, or pharmacokinetic properties. These principles allow for the targeted exploration of the chemical space around the this compound skeleton to generate novel therapeutic candidates.

Future Research Directions and Translational Perspectives

Elucidating Remaining Gaps in Ajaconine Biosynthesis and Metabolic Pathways

The complete biosynthetic pathway of diterpene alkaloids (DAs), including this compound, remains largely undefined mdpi.com. This compound is a C20-diterpenoid alkaloid, and the pathways for this class of compounds are particularly unclear nih.gov. Current understanding suggests that atisine-type DAs, to which this compound is related, are formed through the amination of ent-atisane-type tetracyclic diterpenoids, with L-serine serving as a primary nitrogen source hmdb.ca. The precursor ent-copalyl diphosphate (B83284) (ent-CPP) is cyclized to form ent-kaurane and ent-atisane, which are subsequently aminated to yield the corresponding DAs hmdb.ca. However, the specific enzymes and intermediate metabolites involved in the modification of the atisine (B3415921) skeleton into the diverse diterpenoids found in Aconitum species are still largely unknown mdpi.com.

Future research should prioritize the functional characterization of target genes implicated in these intricate metabolic processes mdpi.comuni.lu. Multi-omics approaches, integrating metabolome and transcriptome analyses, have already proven valuable in investigating diterpene alkaloid biosynthesis by identifying potential regulatory networks and key candidate genes mdpi.com. Such integrated datasets offer a rich resource for future studies aimed at unraveling these pathways mdpi.com. Computational tools and databases, such as KEGG and BRENDA, are instrumental in predicting metabolic pathways and identifying missing links, which can then guide experimental validation fishersci.ca. Furthermore, the design and construction of artificial metabolic pathways hold significant promise for enhancing the efficient production of target compounds like this compound fishersci.ca. Studies on the metabolism of other diterpenoid alkaloids, such as aconitine, have revealed complex biotransformation processes involving N-deacetylation, hydroxylation, and O-demethylation, suggesting a similar complexity for this compound's metabolic fate in vivo nih.gov.

Exploration of Novel Synthetic Pathways and Catalytic Strategies

The complex and intricate architectures of diterpenoid alkaloids, including this compound, present significant challenges in chemical synthesis, necessitating the development of innovative synthetic strategies ctdbase.org. Biogenetically inspired approaches have already demonstrated success in the synthesis of this compound, incorporating key steps such as C-H oxidation, aza-pinacol coupling, and aza-Prins cyclization ctdbase.orguni.lu.

Future research in this area will focus on advancing catalytic methodologies. This includes the design of more robust catalysts and the exploration of entirely new catalytic strategies fishersci.ca. Cross-disciplinary approaches, integrating fields like nanotechnology, materials science, and computational chemistry, are expected to play a crucial role in these advancements fishersci.ca. The burgeoning field of biocatalysis, which utilizes enzymes, offers a highly promising avenue due to its inherent specificity and efficiency under mild reaction conditions, thereby promoting greener synthetic processes and reducing the need for toxic reagents fishersci.canih.govguidetoimmunopharmacology.org. Protein engineering techniques can further optimize enzymes for cascade reactions and the stereoselective synthesis of enantiomerically enriched compounds, including those derived from novel-to-nature reaction pathways nih.gov. Hybrid catalysis, which synergistically combines biological and chemical catalysts, represents a particularly potent strategy for achieving high-yield, multi-step reactions and for synthesizing structurally complex, often chiral, molecules from challenging substrates such as biomass, aligning with sustainable development goals wikidata.org. The ultimate vision for this research direction is the creation of programmable microbial platforms capable of synthesizing diverse biologically relevant carbon skeletons, thereby streamlining the production of natural and new-to-nature compounds and circumventing the laborious process of identifying natural pathways uni.lu.

Identification of Undiscovered Molecular Targets and Biological Activities

Diterpenoid alkaloids are known for their diverse array of biological activities ctdbase.org. While specific molecular targets for this compound require further elucidation, related diterpenoid alkaloids from Aconitum and Delphinium species have been shown to interact with various molecular targets. These include voltage-gated Na+ channels (acting as either activators or inhibitors), NMDA-type glutamate (B1630785) receptors, A-type GABA receptors, and voltage-gated K+ channels nih.gov. Beyond these, some diterpenoid alkaloids also exhibit tyrosinase inhibitory, antifeedant, and insecticidal properties nih.gov. Despite the recognized cardiovascular and neurological effects of Aconitum compounds, often attributed to Na+ channel activation, there is a recognized need for more evidence concerning other potential mechanisms of action, such as the involvement of K+ channels nih.gov.

Future research should systematically identify the specific molecular targets of this compound and thoroughly evaluate its biological activities uni.lu. Advanced computational approaches, such as network pharmacology combined with molecular docking, can be employed to predict and screen potential protein targets and associated pathways, as demonstrated in studies of Aconitum heterophyllum uni.lu. This methodology facilitates the construction of protein-protein interaction networks and the identification of core targets, providing a rational basis for experimental validation uni.lu. Uncovering these undiscovered targets and activities will be pivotal for understanding this compound's pharmacological potential and for its translational development.

Development of Advanced Analytical Platforms for Comprehensive Profiling

The comprehensive profiling of complex chemical compounds like this compound necessitates the development and application of advanced analytical platforms. These platforms are sophisticated tools designed to process, analyze, and interpret large volumes of complex data, moving beyond traditional analytics by integrating predictive analytics, machine learning, and artificial intelligence (AI) to generate forward-looking insights citeab.comresearchgate.net.

Mechanistic Studies of this compound in Complex Biological Systems (in vitro and in vivo models)

Mechanistic studies are fundamental to understanding how this compound interacts with biological systems at a molecular level. These studies are typically conducted using both in vitro and in vivo models. In vitro experiments, performed in controlled artificial environments such as test tubes or Petri dishes, utilize isolated biological components like cells, tissues, or biomolecules wikipedia.org. They allow for precise manipulation and isolation of variables, making them ideal for dissecting specific molecular pathways and cellular mechanisms, and are well-suited for high-throughput screening of potential activities wikipedia.org.

Conversely, in vivo studies involve the entire living organism, providing holistic, real-time data that is indispensable for assessing pharmacokinetics (how the body processes the compound) and pharmacodynamics (the compound's effects on the body) wikipedia.org. These models offer a closer approximation to clinical relevance and are essential for validating findings from in vitro studies within a more complex physiological context wikipedia.org. The most robust research strategies often involve a synergistic combination of both in vitro and in vivo approaches, where in vitro assays serve for initial screening and mechanistic exploration, while in vivo models validate these findings in a more complex, integrated system wikipedia.orgwikipedia.org.

Future directions in mechanistic studies for this compound will increasingly integrate these traditional models with advanced technologies, including artificial intelligence, organ-on-chip systems, and sophisticated computational models wikipedia.org. While challenges exist in developing and validating mechanistic models due to the inherent complexity of biological systems and potential species-specific differences in enzyme and transporter activities lipidmaps.org, the insights gained from these studies are critical. For other diterpenoid alkaloids, in vitro studies have been used to elucidate mechanisms of action, with in vivo studies then translating these findings to more complex organisms wikidata.org. Animal experiments, for instance, are crucial for further elucidating the effects of compounds on complex biological processes like tumorigenesis wikipedia.org. Furthermore, mechanistic studies on metabolic pathways in living cells require careful balancing of gene expression levels, translation, scaffolding, compartmentation, and flux control to ensure accurate representation and manipulation of biological processes thegoodscentscompany.com.

Q & A

Q. What methodological steps are essential for isolating Ajaconine from natural sources?

To isolate this compound, researchers should:

- Select plant material based on prior taxonomic studies confirming its presence.

- Use polar solvents (e.g., ethanol/water mixtures) for extraction, followed by liquid-liquid partitioning to separate alkaloids .

- Employ chromatographic techniques (e.g., HPLC, TLC) with standards for purity assessment.

- Validate isolation via spectroscopic methods (NMR, LC-MS) to confirm structural integrity .

- Reference historical extraction protocols while adapting to modern analytical tools to avoid contamination .

Q. How should initial bioactivity screening studies for this compound be designed?

- Use in vitro assays (e.g., enzyme inhibition, cell viability tests) with dose-response curves to establish potency (IC50/EC50 values).

- Select cell lines or in vitro models relevant to this compound’s hypothesized targets (e.g., neuroprotective or cytotoxic pathways).

- Include positive and negative controls to validate assay sensitivity and specificity .

- Document protocols rigorously to ensure reproducibility, including buffer compositions and incubation times .

What frameworks guide the formulation of research questions on this compound’s mechanism of action?

Apply the PICOT framework to structure hypotheses:

- Population (e.g., specific cell types), Intervention (this compound dosage), Comparison (existing alkaloids), Outcome (molecular targets), Time (exposure duration) .

- Ensure questions meet FINER criteria : Feasible, Interesting, Novel, Ethical, and Relevant to pharmacology or toxicology .

- Avoid overly broad questions (e.g., “How does this compound work?”) by narrowing to testable pathways (e.g., “Does this compound inhibit acetylcholinesterase in neuronal cells?”) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pharmacological effects be resolved?

- Conduct replication studies under standardized conditions to isolate variables (e.g., purity, solvent effects) .

- Perform meta-analyses of existing data to identify trends or methodological inconsistencies .

- Use dose-escalation studies to differentiate therapeutic vs. toxic thresholds, addressing discrepancies in efficacy claims .

- Publish negative results to reduce publication bias and clarify context-dependent effects .

Q. What strategies optimize synthetic pathways for this compound to improve yield and purity?

- Test catalytic systems (e.g., asymmetric catalysis) to enhance stereochemical precision during synthesis .

- Apply Design of Experiments (DoE) to evaluate reaction parameters (temperature, solvent polarity, catalysts) .

- Monitor intermediates via real-time analytics (e.g., FTIR) to troubleshoot side reactions .

- Compare yields across routes (e.g., total synthesis vs. semisynthesis) to balance cost and scalability .

Q. Which advanced analytical techniques are critical for characterizing this compound’s structural modifications?

- High-resolution NMR (e.g., 2D-COSY, NOESY) to resolve stereochemistry and conformational dynamics .

- LC-HRMS for precise mass determination and detection of trace impurities .

- X-ray crystallography to confirm absolute configuration if crystalline derivatives are obtainable .

- Computational modeling (DFT, molecular docking) to predict reactivity and binding interactions .

Q. How can interdisciplinary approaches enhance this compound’s pharmacokinetic studies?

- Integrate in silico ADMET predictions (e.g., bioavailability, metabolism) with in vivo rodent models to validate absorption profiles .

- Combine microsomal assays (liver enzyme stability) with mass spectrometry imaging to track tissue distribution .

- Collaborate with computational chemists to model blood-brain barrier penetration, addressing neuroactivity hypotheses .

Methodological Considerations

- Data Contradiction Analysis : Use triangulation (multiple methods/models) to validate findings. For example, pair cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) to confirm mechanisms .

- Reproducibility : Share raw data, instrument settings, and statistical codes in supplementary materials .

- Ethical Compliance : Obtain approvals for biological studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.